molecular formula C11H7N3O B6579932 6-(pyridin-3-yloxy)pyridine-3-carbonitrile CAS No. 1152524-85-0

6-(pyridin-3-yloxy)pyridine-3-carbonitrile

Cat. No. B6579932
CAS RN: 1152524-85-0
M. Wt: 197.19 g/mol
InChI Key: VOODPSVYFOYPIX-UHFFFAOYSA-N
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Description

“6-(pyridin-3-yloxy)pyridine-3-carbonitrile” is a chemical compound with the molecular weight of 189.22 . It is a powder at room temperature and is stored at 4 degrees Celsius . The compound is used in various research and development applications .


Synthesis Analysis

The synthesis of “6-(pyridin-3-yloxy)pyridine-3-carbonitrile” and similar compounds often involves multi-component reactions . For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “6-(pyridin-3-yloxy)pyridine-3-carbonitrile” is complex and contains multiple nitrogen atoms . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines its selectivity for the target molecule .


Chemical Reactions Analysis

The chemical reactions involving “6-(pyridin-3-yloxy)pyridine-3-carbonitrile” are diverse and depend on the specific conditions and reactants . For instance, it has been used in the synthesis of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Physical And Chemical Properties Analysis

“6-(pyridin-3-yloxy)pyridine-3-carbonitrile” is a powder at room temperature and is stored at 4 degrees Celsius . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

1. Synthesis and Structural Analysis

6-(pyridin-3-yloxy)pyridine-3-carbonitrile and its derivatives have been extensively studied in the field of chemical synthesis and structural analysis. For instance, Cetina et al. (2010) and Tranfić et al. (2011) conducted studies on the synthesis and structural features of various pyridine derivatives, highlighting the importance of these compounds in understanding molecular structures and properties. These studies involve X-ray diffraction and spectroscopic analysis, emphasizing the compound's relevance in the detailed analysis of molecular structures (Cetina et al., 2010) (Tranfić et al., 2011).

2. Optical and Electrical Properties

Research by El-Menyawy et al. (2019) and Zedan et al. (2020) explored the optical and electrical properties of pyrazolo[4,3-b]pyridine derivatives. These studies are crucial for developing materials with specific optical characteristics and potential applications in electronics and photonics. The work demonstrates how derivatives of 6-(pyridin-3-yloxy)pyridine-3-carbonitrile can be utilized in creating materials with unique optical and electronic properties (El-Menyawy et al., 2019) (Zedan et al., 2020).

3. Corrosion Inhibition

Dandia et al. (2013) and Sudheer et al. (2015) have researched the application of pyrazolopyridine derivatives as corrosion inhibitors. This research is particularly relevant in industrial applications where materials are exposed to corrosive environments. The studies provide insights into how these compounds can protect metals from corrosion, thus extending their lifespan and efficiency in various industrial settings (Dandia et al., 2013) (Sudheer et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The future directions for “6-(pyridin-3-yloxy)pyridine-3-carbonitrile” and similar compounds are promising. They are being studied for their potential therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

6-pyridin-3-yloxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-6-9-3-4-11(14-7-9)15-10-2-1-5-13-8-10/h1-5,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOODPSVYFOYPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-3-yloxy)pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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